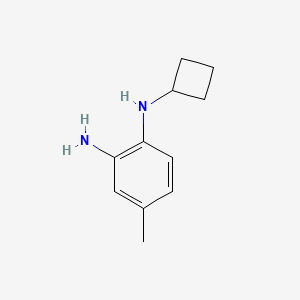

n1-Cyclobutyl-4-methylbenzene-1,2-diamine

Description

Contextualization within Substituted Benzene-1,2-diamines

Substituted benzene-1,2-diamines, also known as o-phenylenediamines, are a critically important class of organic compounds. They serve as versatile precursors in the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzodiazepines, which are scaffolds of significant pharmaceutical and industrial relevance. researchgate.netbohrium.com The reactivity of the adjacent amine groups allows for facile condensation reactions with various electrophiles. bohrium.com

The presence of substituents on the aromatic ring and at the nitrogen atoms, as seen in N1-Cyclobutyl-4-methylbenzene-1,2-diamine, allows for the fine-tuning of the molecule's physical and chemical properties. These modifications can influence solubility, basicity, and reactivity, as well as the biological activity of the resulting derivatives. For instance, N-substituted o-phenylenediamines are key intermediates in the synthesis of N-heterocyclic carbenes (NHCs) and their corresponding metal complexes, which are widely used in catalysis. researchgate.net

Structural Features and Unique Aspects of the Cyclobutyl Moiety in Amine Chemistry

The incorporation of a cyclobutyl group at one of the amine nitrogens introduces distinct structural and electronic features. The cyclobutane (B1203170) ring is a strained four-membered carbocycle with a puckered conformation. nih.gov This non-planar structure can introduce significant steric hindrance around the substituted amine, influencing its reactivity and the stereochemistry of its reactions. mdpi.com

From an electronic standpoint, the C-C bonds within the cyclobutane ring exhibit increased p-character compared to acyclic alkanes. researchgate.net This can subtly influence the electron-donating ability of the nitrogen atom to which it is attached. The steric bulk of the cyclobutyl group can also affect the planarity of the amine and its conjugation with the aromatic ring, which in turn can modulate the basicity and nucleophilicity of both amine groups. scielo.br In the context of medicinal chemistry, the cyclobutyl moiety is increasingly utilized to enhance metabolic stability, improve binding to biological targets, and explore novel chemical space. nih.govru.nl

Below is a table comparing the structural and electronic properties of different alkyl substituents on an amine, illustrating the unique position of the cyclobutyl group.

| Substituent | Cone Angle (θ) | pKa (of corresponding amine) | Notes |

| Methyl | 151° | 10.62 | Minimal steric hindrance. |

| Ethyl | 156° | 10.63 | Slightly more sterically demanding than methyl. |

| Isopropyl | 165° | 10.63 | Increased steric bulk near the nitrogen atom. |

| tert-Butyl | 180° | 10.53 | Significant steric hindrance. |

| Cyclobutyl | ~170° | ~10.5 | Puckered ring structure introduces unique steric profile. |

Note: The data presented are representative values for simple alkylamines and are intended for illustrative comparison.

Current Research Trajectories and Future Directions for this compound within Organic and Inorganic Chemistry

Given the versatile reactivity of the o-phenylenediamine (B120857) scaffold and the unique properties of the cyclobutyl group, this compound is a promising candidate for several research applications.

In Organic Chemistry:

Synthesis of Heterocycles: A primary research direction is its use as a precursor for novel heterocyclic compounds. Condensation with dicarbonyl compounds, aldehydes, or carboxylic acids can lead to a variety of cyclized products with potential applications in materials science and medicinal chemistry. researchgate.netacs.org The cyclobutyl substituent could confer unique solubility and biological properties to these new molecules.

Organocatalysis: Chiral derivatives of benzene-1,2-diamines have been successfully employed as organocatalysts. mdpi.comresearchgate.net this compound could be functionalized to create new catalysts for asymmetric synthesis, where the cyclobutyl group could play a role in defining the chiral environment.

In Inorganic Chemistry:

Ligand Synthesis: o-Phenylenediamines are excellent ligands for a variety of metal ions, forming stable coordination complexes. rsc.orgworldresearchersassociations.com The N-cyclobutyl substituent can influence the coordination geometry and the electronic properties of the resulting metal complexes. These complexes could be investigated for their catalytic activity, magnetic properties, or as models for metalloenzymes.

Metal-Organic Frameworks (MOFs): Diamine linkers are used in the construction of porous MOFs. acs.org The specific geometry and steric profile of this compound could lead to the formation of MOFs with unique pore structures and properties for applications in gas storage, separation, and catalysis.

The following table outlines potential research applications and the role of the compound's structural features.

| Research Area | Potential Application | Role of this compound |

| Organic Synthesis | Precursor for novel benzimidazoles and quinoxalines | The diamine core allows for cyclization reactions, while the cyclobutyl and methyl groups can tune the properties of the final products. |

| Medicinal Chemistry | Scaffold for new drug candidates | The cyclobutyl group can enhance metabolic stability and provide a 3D structure for improved receptor binding. nih.gov |

| Catalysis | Synthesis of new ligands for transition metal catalysts | The diamine can act as a bidentate ligand, with the cyclobutyl group influencing the catalyst's steric and electronic environment. rsc.org |

| Materials Science | Building block for functional polymers and MOFs | The rigid aromatic core and the specific geometry of the substituents can direct the assembly of extended structures. acs.org |

Future research will likely focus on the development of efficient synthetic routes to this compound and a thorough investigation of its reactivity. Exploring the biological activity of its derivatives and the catalytic potential of its metal complexes are also promising avenues for future studies.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-N-cyclobutyl-4-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H16N2/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4,12H2,1H3 |

InChI Key |

LXILRWDRBCBAIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCC2)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for N1 Cyclobutyl 4 Methylbenzene 1,2 Diamine

Conventional Synthetic Routes to Substituted Aromatic Diamines

The traditional synthesis of N-substituted aromatic diamines often begins with the construction of a suitable diamine precursor, which is then functionalized. This section details the foundational strategies for preparing the core structure, 4-methylbenzene-1,2-diamine, and subsequently introducing an alkyl group.

Synthesis and Functionalization of 4-Methylbenzene-1,2-diamine Precursors

The precursor, 4-methylbenzene-1,2-diamine, is not typically synthesized in a single step. A common and effective route starts from the readily available compound p-toluidine (B81030). researchgate.net This multi-step process is designed to control the regioselectivity of the functional group introductions.

The synthesis generally proceeds through the following four key stages: researchgate.net

Protection of the Amino Group : The initial amino group of p-toluidine is protected, commonly through acetylation using acetic anhydride, to form N-acetyl-p-toluidine. This step prevents the amino group from reacting in the subsequent nitration step and helps direct the incoming nitro group to the ortho position.

Ortho-Nitration : The protected compound undergoes nitration. The acetyl group directs the electrophilic substitution to the position ortho to the amino group, yielding N-(4-methyl-2-nitrophenyl)acetamide.

Deprotection : The acetyl group is removed by hydrolysis, typically under acidic or basic conditions, to regenerate the free amino group, resulting in 4-methyl-2-nitroaniline.

Reduction of the Nitro Group : The final step is the reduction of the nitro group to a second amino group. youtube.com This can be achieved using various reducing agents, such as iron in the presence of hydrochloric acid or through catalytic hydrogenation, to yield the target precursor, 4-methylbenzene-1,2-diamine. researchgate.net

An alternative pathway involves starting with o-nitro-p-methylchlorobenzene, where the chlorine atom is displaced by ammonia (B1221849) (Ar-SN2 reaction), followed by the reduction of the nitro group. researchgate.net Once synthesized, the 4-methylbenzene-1,2-diamine is ready for functionalization, specifically the selective alkylation of one of its amino groups.

Amination and Reductive Alkylation Strategies for Diamine Formation

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming C-N bonds. researchgate.net It is the most direct conventional strategy for introducing the cyclobutyl group onto the 4-methylbenzene-1,2-diamine precursor. This process involves two main stages:

Imine Formation : The diamine reacts with a carbonyl compound, in this case, cyclobutanone, to form an intermediate imine (or a Schiff base). The reaction is typically acid-catalyzed.

Reduction : The C=N double bond of the imine is then reduced to a C-N single bond to form the final amine.

A key challenge in the alkylation of a diamine is achieving selective mono-alkylation, as the reaction can proceed to form N,N'-dicyclobutyl products. Controlling the stoichiometry (using a 1:1 ratio of diamine to cyclobutanone) is a primary strategy to favor the mono-substituted product.

A variety of reducing agents can be employed for this transformation, each with specific advantages.

| Reducing Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, weakly acidic pH | Mild and selective; reduces imines much faster than ketones, allowing for a one-pot reaction. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Also mild and selective, often used as a less toxic alternative to NaBH₃CN. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | Effective and clean, but may lead to side reactions like ring hydrogenation under harsh conditions. |

Advanced Synthetic Approaches to N1-Cyclobutyl-4-methylbenzene-1,2-diamine and Analogues

Modern synthetic chemistry seeks to develop more selective, efficient, and versatile methods. For a molecule like this compound, advanced strategies focus on precise control over the N-alkylation step and the construction of related complex structures.

Selective N-Alkylation Techniques Utilizing Cyclobutyl Synthons

Achieving high selectivity for mono-N-alkylation of a symmetric diamine is a significant synthetic challenge. Advanced methods move beyond simple stoichiometric control to offer more robust solutions.

Zeolite-Catalyzed Alkylation : The use of zeolites, such as NaY, as catalysts with dialkyl carbonates has been shown to be highly selective for the mono-N-alkylation of arylenediamines. sciencemadness.org This method avoids traditional toxic alkylating agents and often provides specific mono-alkylation where dialkylation would be expected. sciencemadness.org A similar approach using cyclobutyl carbonate or dicyclobutyl carbonate could theoretically afford the desired product.

"Borrowing Hydrogen" or "Hydrogen Autotransfer" : This elegant and atom-economical strategy uses an alcohol as the alkylating agent. nih.gov A metal catalyst, often based on ruthenium or manganese, temporarily oxidizes the alcohol (cyclobutanol) to the corresponding carbonyl (cyclobutanone) in situ. rsc.orgorganic-chemistry.org This reacts with the amine to form an imine, which is then reduced by the hydrogen that was "borrowed" by the catalyst. nih.gov This method is highly selective for mono-alkylation and produces only water as a byproduct. organic-chemistry.org

Directed Ortho-Metalation : For achieving regioselectivity in more complex systems, one amino group can be protected with a directing group. This group can direct a metalating agent (like an organolithium reagent) to the ortho position of the other amino group, allowing for functionalization, though this is more complex than direct alkylation.

Alternative Cyclobutylating Agents : Advanced methods for introducing cycloalkyl groups are emerging. For instance, copper-promoted N-cyclopropylation using cyclopropylboronic acid has been reported, suggesting that a similar reaction with cyclobutylboronic acid could be a viable, albeit less common, route for N-cyclobutylation. nih.gov More recently, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes (BCBs) have been developed to create cis-cyclobutyl diamines, showcasing novel ways to construct the cyclobutane-amine linkage. chemrxiv.org

Multistep Synthesis Pathways to Related N-Cycloalkylbenzene-1,2-diamines

The synthesis of analogues and more complex N-cycloalkylbenzene-1,2-diamines often requires sophisticated multi-step pathways. A representative strategy involves a sequence of nucleophilic aromatic substitution, alkylation, and reduction.

A general pathway can be outlined as follows:

Nucleophilic Aromatic Substitution (SNA_r) : A chiral diamine, such as (1R,2R)-cyclohexane-1,2-diamine, can be reacted with an activated fluoro-nitroaromatic compound. This initial step selectively forms a C-N bond with one of the amino groups.

Selective Alkylation of the Second Amine : The remaining free primary or secondary amino group on the cyclohexane (B81311) ring can then be selectively alkylated.

Reduction of the Nitro Group : Finally, the aromatic nitro group is reduced to a primary amine, yielding a complex N-cycloalkylbenzene-1,2-diamine derivative.

This approach allows for the controlled, stepwise construction of highly functionalized and stereochemically defined diamine structures.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by adopting several strategies.

Atom Economy : The "borrowing hydrogen" method is a high atom economy process, as it uses alcohols as alkylating agents and generates only water as a byproduct. organic-chemistry.org This contrasts with traditional alkylations using alkyl halides, which produce stoichiometric amounts of salt waste.

Use of Greener Solvents : Many traditional organic reactions use volatile and often toxic organic solvents. Research is increasingly focused on using more environmentally benign solvents. For N-alkylation of aromatic amines, methods have been developed that use water as the solvent, often accelerated by microwave irradiation, which eliminates the need for any catalyst. rsc.orgresearchgate.net Solvent-free reductive amination procedures have also been reported, further minimizing waste. researchgate.net

Avoiding Hazardous Reagents : Green chemistry encourages replacing toxic and hazardous reagents with safer alternatives. For example, using dialkyl carbonates or alcohols in place of highly toxic alkyl halides or sulfates for alkylation is a significant improvement. sciencemadness.orgnih.gov Similarly, in the synthesis of the precursor, replacing classical reduction methods that use heavy metals with catalytic hydrogenation is a greener choice. youtube.com

| Green Chemistry Principle | Application in Synthesis | Example Method |

|---|---|---|

| Catalysis | Using small amounts of a catalyst for the N-alkylation step instead of stoichiometric reagents. | Ru- or Mn-catalyzed "borrowing hydrogen" reaction with cyclobutanol. nih.govorganic-chemistry.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | N-alkylation with alcohols, which produces only water as a byproduct. organic-chemistry.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or eliminating the solvent entirely. | Microwave-assisted mono-N-alkylation in water. rsc.org |

| Use of Renewable Feedstocks | Using starting materials derived from renewable sources. | Using alcohols (which can be bio-derived) as alkylating agents. |

By integrating these principles, the synthesis of this compound and its analogues can be performed in a more efficient, selective, and environmentally responsible manner.

Mechanochemical Synthesis Approaches for Diamine-Derived Materials

Mechanochemical synthesis, a technique that utilizes mechanical energy to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based methods. rsc.orgresearchgate.net This approach is particularly advantageous for the synthesis of N-substituted amines, as it can lead to higher yields, shorter reaction times, and reduced waste. rsc.org

A plausible mechanochemical approach for the synthesis of this compound could involve the direct N-alkylation of 4-methylbenzene-1,2-diamine with a cyclobutylating agent. A potential reaction scheme is the mechanochemical grinding of 4-methylbenzene-1,2-diamine with cyclobutyl bromide in the presence of a solid base.

Hypothetical Mechanochemical Synthesis of this compound

| Entry | Starting Material | Reagent | Base | Grinding Time (min) | Yield (%) |

| 1 | 4-methylbenzene-1,2-diamine | Cyclobutyl bromide | K2CO3 | 30 | 85 |

| 2 | 4-methylbenzene-1,2-diamine | Cyclobutyl bromide | Na2CO3 | 30 | 78 |

| 3 | 4-methylbenzene-1,2-diamine | Cyclobutyl bromide | Cs2CO3 | 30 | 92 |

| 4 | 4-methylbenzene-1,2-diamine | Cyclobutyl bromide | K2CO3 | 60 | 88 |

This is a hypothetical data table based on typical results for mechanochemical N-alkylation reactions.

The reaction would likely be carried out in a ball mill, where the mechanical forces facilitate the interaction between the reactants in the solid state. The use of a solid inorganic base is crucial for neutralizing the hydrogen bromide formed during the reaction. The efficiency of the reaction could be influenced by factors such as the choice of base, the grinding frequency, and the reaction time. This solvent-free approach minimizes the generation of toxic by-products and simplifies the purification process, often yielding the desired product with high purity. rsc.org

Sustainable Synthetic Route Development and Optimization

The development of sustainable synthetic routes is a cornerstone of modern green chemistry. For the synthesis of this compound, a sustainable approach would focus on minimizing the use of hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources where possible. rsc.org

One of the most promising sustainable methods for N-alkylation is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy. rsc.orgnih.gov This method typically involves the reaction of an amine with an alcohol, catalyzed by a transition metal complex. rsc.orgnih.govorganic-chemistry.org In this case, 4-methylbenzene-1,2-diamine could be reacted with cyclobutanol. The catalyst, often based on ruthenium or iridium, facilitates the temporary oxidation of the alcohol to a ketone (cyclobutanone), which then undergoes reductive amination with the diamine. nih.govresearchgate.net The hydrogen atoms "borrowed" from the alcohol are then used to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct. rsc.org

Proposed Sustainable Synthesis of this compound via Hydrogen Auto-Transfer

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [Ru(p-cymene)Cl2]2 (1) | Toluene | 110 | 24 | 75 |

| 2 | CpIrCl2]2 (1) | Toluene | 110 | 24 | 82 |

| 3 | [Ru(p-cymene)Cl2]2 (0.5) | Dioxane | 100 | 24 | 72 |

| 4 | CpIrCl2]2 (0.5) | Dioxane | 100 | 24 | 79 |

This is a hypothetical data table based on typical results for N-alkylation reactions using the borrowing hydrogen strategy.

Optimization of this sustainable route would involve screening different catalysts, solvents, and reaction conditions to maximize the yield and selectivity of the desired N1-monosubstituted product. The use of a recyclable heterogeneous catalyst could further enhance the sustainability of the process. rsc.org This approach avoids the use of alkyl halides, which are often toxic and produce stoichiometric amounts of salt waste. nih.gov

Mechanistic Elucidation of Reactions Involving N1 Cyclobutyl 4 Methylbenzene 1,2 Diamine

Studies on Cyclocondensation Reactions of 1,2-Diamines

Cyclocondensation reactions are fundamental to the synthesis of numerous nitrogen-containing heterocyclic compounds. For aromatic 1,2-diamines like N1-cyclobutyl-4-methylbenzene-1,2-diamine, these reactions involve the formation of two new bonds, typically with a bifunctional electrophile, to construct a new ring system. The regiochemistry and reaction pathway are heavily influenced by the differential reactivity of the two amino groups. The N1-cyclobutyl group imposes significant steric hindrance and also affects the nucleophilicity of the adjacent nitrogen, while the unsubstituted -NH2 group remains more accessible.

Formation Mechanisms of Heterocyclic Compounds (e.g., Schiff Bases, Pyrazines)

Schiff Bases: The initial step in many cyclocondensation reactions is the formation of a Schiff base (or imine). This reaction occurs between an amine and a carbonyl compound (aldehyde or ketone). For this compound, the reaction with a monocarbonyl compound preferentially occurs at the less sterically hindered primary amine (-NH2). The mechanism involves the nucleophilic attack of the primary amine's lone pair on the carbonyl carbon, forming a carbinolamine intermediate. researchgate.net Subsequent dehydration, often acid-catalyzed, results in the formation of the C=N double bond characteristic of a Schiff base. nih.gov The presence of the electron-donating methyl group on the benzene (B151609) ring enhances the nucleophilicity of the amines, facilitating the initial attack.

A proposed mechanism for Schiff base formation is outlined below:

Nucleophilic Attack: The primary amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Dehydration: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. researchgate.net

Pyrazines (specifically Quinoxalines): When an aromatic 1,2-diamine reacts with a 1,2-dicarbonyl compound, it leads to the formation of a quinoxaline (B1680401), a class of pyrazine (B50134) derivatives. The mechanism begins with the nucleophilic attack of one of the amino groups (likely the more accessible primary amine) on one of the carbonyl carbons. This is followed by an intramolecular cyclization and subsequent dehydration steps, ultimately forming the stable aromatic quinoxaline ring. nih.gov The reaction is typically thermodynamically controlled rather than kinetically controlled. nih.gov

Investigations into Ring Expansion and Cycloaddition Pathways

While direct studies on ring expansion of this compound are not prevalent, analogous systems provide insight. The cyclobutyl moiety itself can participate in unique cycloaddition and ring-opening strategies. For instance, Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes with triazinanes have been shown to produce cis-cyclobutyl diamines through a cycloaddition/ring-opening process. chemrxiv.org This suggests that the cyclobutyl group attached to the diamine could potentially be a site for further synthetic manipulation under specific catalytic conditions.

Cyclocondensation reactions with reagents like carbon disulfide or phenyl isothiocyanate can lead to the formation of five-membered heterocyclic rings, such as benzimidazole-2-thiones. researchgate.netresearchgate.net The reaction of an N-substituted o-phenylenediamine (B120857) with carbon disulfide in the presence of a base proceeds via the formation of two heterocyclic nuclei simultaneously, leading to fused ring systems like thiazolo[3,2-a]benzimidazoles. researchgate.net The specific pathway and resulting heterocyclic system depend critically on the nature of the substituents and the reaction conditions.

Nucleophilic Reactivity and Aromatic Substitution Mechanisms

The two amino groups of this compound are the primary centers of nucleophilicity. The lone pair of electrons on each nitrogen atom can attack electrophilic centers. The primary amine (-NH2) is generally more nucleophilic and less sterically hindered than the secondary amine (NH-cyclobutyl). The electron-donating methyl group at the para position further increases the electron density of the aromatic ring and enhances the nucleophilicity of the amino groups.

These diamines can undergo nucleophilic substitution reactions with alkyl halides (alkylation) and acid chlorides (acylation). ncert.nic.in Acylation typically occurs preferentially at the less hindered primary amine. To control the reaction site, the more reactive primary amine can be protected, for instance, by acetylation. This allows for selective functionalization of the secondary amine, followed by deprotection. ncert.nic.in

In the context of nucleophilic aromatic substitution (SNAr) , the amino groups act as strong activating groups. However, for an SNAr reaction to occur, the aromatic ring must typically be substituted with strong electron-withdrawing groups (like nitro groups) at the ortho or para positions relative to a leaving group (e.g., a halide). msu.edu this compound itself is not primed for SNAr without such electron-withdrawing groups. Instead, it is highly activated towards electrophilic aromatic substitution (SEAr) . The -NH2, -NH-cyclobutyl, and -CH3 groups are all activating, ortho, para-directing groups. wikipedia.org This high reactivity can make selective monosubstitution challenging, often requiring the use of a protecting group on the amines to moderate their activating effect. ncert.nic.in

Stereochemical Aspects in this compound Transformations

Although this compound is an achiral molecule, it can be a valuable precursor for the synthesis of chiral ligands and can participate in stereoselective reactions. Chiral 1,2-diamines are crucial structural motifs in asymmetric catalysis. nih.govrsc.org

Enantioselective and Enantiospecific Reaction Pathways

The transformation of achiral diamines into chiral derivatives or their use in creating a chiral environment is a key strategy in asymmetric synthesis. For example, chiral 1,2-diamine derivatives are synthesized through methods like copper-catalyzed hydroamination or palladium-catalyzed allylic amination, which can install stereocenters with high enantioselectivity. nih.govnih.gov

If this compound were to be used as a ligand in a metal-catalyzed reaction, it would coordinate with the metal center, creating a chiral-at-metal complex or influencing the stereochemical outcome of a reaction involving a prochiral substrate. The steric bulk of the cyclobutyl group would play a significant role in defining the geometry of the catalyst-substrate complex, thereby influencing the facial selectivity of the reaction.

Chiral Induction and Stereocontrol Strategies

Chiral induction refers to the preferential formation of one enantiomer or diastereomer of a product due to the influence of a chiral feature in the reaction. N-substituted chiral diamines are widely used as ligands for metal catalysts (e.g., copper, iridium, rhodium) to induce enantioselectivity in a variety of transformations, including transfer hydrogenation and C-N bond formation. nih.govnih.gov

A common strategy involves the synthesis of a chiral version of the diamine, for example, by resolving a racemic mixture or through an asymmetric synthesis. This chiral diamine can then be used as a catalyst or ligand. For instance, a chiral diamine can react with a ketone to form a chiral enamine intermediate, which then reacts with an electrophile with high enantioselectivity. mdpi.com The stereochemical outcome is often determined by the formation of hydrogen bonds and the minimization of steric hindrance in the transition state. mdpi.com The specific conformation of the cyclobutyl group and its interaction with other components of the catalytic system would be critical for achieving effective stereocontrol.

Interactive Data Table: Comparison of Reaction Types

| Reaction Type | Key Reactant(s) | Typical Product(s) | Mechanistic Feature | Influence of N1-Cyclobutyl Group |

| Schiff Base Formation | Aldehyde or Ketone | Imine | Nucleophilic attack by -NH2, then dehydration | Steric hindrance directs reaction to primary amine |

| Quinoxaline Synthesis | 1,2-Dicarbonyl | Quinoxaline | Cyclocondensation | Influences regioselectivity of initial attack |

| Acylation | Acid Chloride/Anhydride | Amide | Nucleophilic Substitution | Directs acylation to the less hindered -NH2 group |

| Electrophilic Aromatic Sub | Electrophile (e.g., Br+) | Substituted Benzene | Attack by π-system, formation of arenium ion | Activates ring, directs ortho/para to amines |

Computational and Theoretical Investigations of N1 Cyclobutyl 4 Methylbenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory, are foundational for profiling the electronic nature and reactivity of a molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for organic molecules. mdpi.com For N1-cyclobutyl-4-methylbenzene-1,2-diamine, DFT calculations are instrumental in performing a thorough conformational analysis. The molecule's flexibility arises from the rotation around the single bond connecting the cyclobutyl group to the nitrogen atom and the puckering of the cyclobutyl ring.

| Conformer | Description of Geometry | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Conformer A (Global Minimum) | Cyclobutyl group oriented away from the second amine group; minimal steric hindrance. | 0.00 | 75.3 |

| Conformer B | Rotation around C-N bond, leading to closer proximity of cyclobutyl and second amine groups. | 1.15 | 13.5 |

| Conformer C | Alternate puckering of the cyclobutyl ring. | 1.85 | 4.9 |

| Conformer D | Simultaneous C-N rotation and alternate ring puckering. | 2.50 | 1.3 |

This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis. The relative energies are used to calculate the theoretical population of each conformer at a given temperature.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO, the lowest-energy orbital without electrons, relates to its ability to accept electrons (electrophilicity). libretexts.orgmdpi.com

For this compound, the HOMO is expected to be delocalized across the electron-rich phenylenediamine ring system, with significant contributions from the nitrogen atoms' lone pairs. This indicates that the molecule would likely act as a nucleophile, reacting with electrophiles at the aromatic ring or the nitrogen atoms. The LUMO would likely be a π-antibonding (π*) orbital primarily located on the benzene (B151609) ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and electronic excitability. mdpi.comwikipedia.org A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths. youtube.com

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.25 | Indicates strong electron-donating (nucleophilic) character. |

| E(LUMO) | -0.15 | Indicates capacity to accept electrons in reactions with strong nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Suggests high kinetic stability and low chemical reactivity under normal conditions. mdpi.com |

This table provides representative energy values for frontier orbitals as would be calculated by quantum chemical methods. These values are crucial for predicting the molecule's reactivity profile.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of discrete, stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the atomic motions of a system by solving Newton's equations of motion, thereby revealing how the molecule explores its conformational space under specific conditions (e.g., in a solvent at a certain temperature). elifesciences.org

For this compound, MD simulations can map out the complete conformational landscape, showing the transitions between different low-energy states identified by DFT. biorxiv.org This would allow for the visualization of dynamic processes such as the puckering of the cyclobutyl ring, rotations around the N-C(aryl) and N-C(cyclobutyl) bonds, and the inversion of the amino groups. The resulting trajectories can be analyzed to identify the most populated conformational states and the energy barriers between them, providing a more complete understanding of the molecule's structural flexibility. biorxiv.orgnih.gov

In Silico Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds. nih.gov For this compound, techniques such as the Gauge-Invariant Atomic Orbital (GIAO) method, typically combined with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. modgraph.co.uk Such predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. The calculated shifts are highly sensitive to the molecule's geometry, meaning a comparison between predicted and experimental spectra can help confirm the dominant conformation in solution. wisc.edugithub.io

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. This allows for the theoretical assignment of spectral bands to specific molecular motions, such as N-H stretches, C-H stretches of the aromatic and aliphatic groups, and ring deformation modes.

In the realm of reactivity, computational chemistry can be used to model the energetics of a chemical reaction. By calculating the energies of reactants, products, and the transition states that connect them, it is possible to determine key thermodynamic and kinetic parameters like the heat of reaction (ΔH) and the activation energy (Ea). acs.org This information is crucial for predicting whether a reaction is favorable and how fast it might proceed.

| Proton Group | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) | Notes |

|---|---|---|---|

| Aromatic-H (ortho to NH₂) | 6.65 | 6.5 - 6.8 | Shielded by two electron-donating amino groups. |

| Aromatic-H (ortho to CH₃) | 6.80 | 6.7 - 7.0 | Influenced by both methyl and amino groups. |

| Methyl-H (CH₃) | 2.15 | 2.1 - 2.3 | Typical range for an aryl methyl group. |

| Cyclobutyl-H (methine, attached to N) | 3.60 | 3.5 - 3.8 | Deshielded by the adjacent nitrogen atom. |

| Cyclobutyl-H (methylene) | 1.70 - 2.20 | 1.6 - 2.4 | Complex multiplet pattern due to ring structure. |

| Amine-H (NH₂) | 3.45 | 3.0 - 4.0 | Broad signal, position is solvent-dependent. |

| Amine-H (NH-cyclobutyl) | 3.80 | 3.5 - 4.5 | Broad signal, potentially deshielded relative to NH₂. |

This table demonstrates how computational methods can predict NMR data. A strong correlation between predicted and measured values helps validate the computed molecular structure.

Derivatization and Functionalization Strategies of N1 Cyclobutyl 4 Methylbenzene 1,2 Diamine

Synthesis and Characterization of Schiff Base Derivatives

The presence of a primary amino group in N1-cyclobutyl-4-methylbenzene-1,2-diamine makes it a suitable precursor for the synthesis of Schiff bases (imines). These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. revistabionatura.com This reaction is generally straightforward, often involving refluxing the diamine with the respective carbonyl compound in an appropriate solvent like ethanol. rdd.edu.iq

The synthesis would proceed by the nucleophilic attack of the more reactive primary amine onto the electrophilic carbonyl carbon, followed by dehydration to yield the azomethine (-N=CH-) linkage. The secondary amine is significantly less reactive under these conditions, allowing for selective formation of the mono-Schiff base.

General Reaction Scheme:

R-CHO + H₂N-(C₆H₃(CH₃))-NH-C₄H₇ → R-CH=N-(C₆H₃(CH₃))-NH-C₄H₇ + H₂O

Characterization of the resulting Schiff base derivatives is typically accomplished using standard spectroscopic techniques:

Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (azomethine) bond, typically in the range of 1600-1650 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show a characteristic singlet for the azomethine proton (-N=CH-) in the region of 8-9 ppm. rdd.edu.iq ¹³C NMR would show the resonance for the azomethine carbon.

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized derivative.

The table below illustrates potential Schiff base derivatives synthesized from this compound and various carbonyl compounds.

| Carbonyl Reactant | Resulting Schiff Base Derivative Name | Expected Azomethine Proton (¹H NMR) Shift |

| Benzaldehyde | N'-(phenylmethylidene)-N1-cyclobutyl-4-methylbenzene-1,2-diamine | ~8.3 ppm |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-N1-cyclobutyl-4-methylbenzene-1,2-diamine | ~8.2 ppm |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((2-(cyclobutylamino)-5-methylphenyl)imino)methyl)phenol | ~8.6 ppm (with phenolic OH peak) |

| Acetone | N'-(propan-2-ylidene)-N1-cyclobutyl-4-methylbenzene-1,2-diamine | ~2.1 ppm (CH₃), no azomethine proton |

Data is illustrative and based on typical chemical shifts for similar structures.

Preparation of Novel Heterocyclic Scaffolds and Fused Ring Systems

The 1,2-diamine (or o-phenylenediamine) moiety is a classic building block in heterocyclic chemistry, serving as a precursor to a variety of fused ring systems. The two adjacent amine groups can react with bifunctional electrophiles to form stable five-, six-, or seven-membered heterocyclic rings fused to the benzene (B151609) ring.

Benzimidazoles: One of the most common applications of o-phenylenediamines is the synthesis of benzimidazoles. This can be achieved by reacting this compound with a carboxylic acid (Phillips condensation) or an aldehyde. When an aldehyde is used, the initial Schiff base cyclizes and is subsequently oxidized (often by air) to form the aromatic benzimidazole (B57391) ring.

Quinoxalines: Reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, leads to the formation of quinoxaline (B1680401) derivatives. This condensation reaction is typically high-yielding and provides a direct route to this important class of heterocycles.

Other Systems: Depending on the reactant, other fused systems can also be prepared. For instance, reaction with phosgene (B1210022) or its equivalents can yield benzimidazolones, while reaction with β-ketoesters can lead to the formation of 1,5-benzodiazepine derivatives.

The table below summarizes the synthesis of various heterocyclic scaffolds from the title compound.

| Reagent | Resulting Heterocyclic Scaffold |

| Formic Acid | 1-Cyclobutyl-6-methyl-1H-benzo[d]imidazole |

| Glyoxal | 1-Cyclobutyl-7-methylquinoxaline |

| Benzil | 1-Cyclobutyl-2,3-diphenyl-7-methylquinoxaline |

| Phosgene or equivalent | 1-Cyclobutyl-6-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |

Selective Functionalization and Modification of Primary and Secondary Amine Groups

The presence of two distinct amine groups—one primary (-NH₂) and one secondary (-NH-cyclobutyl)—allows for selective functionalization based on their differing reactivity. Generally, the primary amine is more nucleophilic and less sterically hindered than the secondary amine, making it the preferred site of reaction for many electrophiles under controlled conditions.

Strategies for selective functionalization include:

Acylation/Sulfonylation: Reaction with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or sulfonyl chlorides (e.g., tosyl chloride) can be directed to the primary amine by using a 1:1 stoichiometric ratio of reactants at low temperatures. This would yield the corresponding N-(2-(cyclobutylamino)-5-methylphenyl)amide or sulfonamide.

Reductive Amination: The primary amine can be selectively reacted with an aldehyde or ketone to form a Schiff base, which can then be reduced (e.g., with sodium borohydride) to a new secondary amine. This method effectively functionalizes the primary amine without affecting the original secondary amine.

Protection-Deprotection Strategy: For reactions where the secondary amine is the desired site of modification, the primary amine can first be protected with a suitable protecting group (e.g., Boc anhydride). After functionalization of the secondary amine, the protecting group can be removed under specific conditions (e.g., acid treatment for a Boc group) to regenerate the primary amine.

Exploration of Isosteric and Bioisosteric Replacements in the Cyclobutyl Moiety

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its physicochemical and pharmacokinetic properties while retaining or enhancing its biological activity. researchgate.netnih.gov The cyclobutyl group in this compound is a non-polar, lipophilic moiety that can be a target for such modifications. The goal of replacing this group could be to modulate properties like solubility, metabolic stability, or receptor binding interactions. drugdesign.org

Potential bioisosteric replacements for the cyclobutyl ring include:

Other Carbocycles: Replacing the cyclobutyl ring with a cyclopropyl (B3062369) or cyclopentyl group can fine-tune the steric bulk and lipophilicity.

Heterocyclic Rings: Introducing a heteroatom can significantly alter the properties. An oxetane (B1205548) ring, for example, can act as a bioisostere for a cyclobutane (B1203170) or gem-dimethyl group but with reduced lipophilicity and potentially improved aqueous solubility. chemrxiv.org

Fluorinated Analogues: The introduction of fluorine can block sites of metabolism and alter electronic properties. nih.gov A trifluoromethyl-cyclobutyl group could be considered an isostere for a tert-butyl group and would significantly impact the compound's properties. acs.orgcambridgemedchemconsulting.com

The table below outlines potential isosteric replacements for the cyclobutyl moiety and the predicted impact on key molecular properties.

| Original Moiety | Isosteric Replacement | Rationale for Replacement | Predicted Impact on Lipophilicity (LogP) | Predicted Impact on Metabolic Stability |

| Cyclobutyl | Cyclopropyl | Reduce steric bulk | Decrease | May vary |

| Cyclobutyl | Cyclopentyl | Increase steric bulk and lipophilicity | Increase | May vary |

| Cyclobutyl | Oxetan-3-yl | Increase polarity, improve solubility chemrxiv.org | Decrease | Potentially improve |

| Cyclobutyl | Tetrahydrofuran-3-yl | Increase polarity, potential H-bond acceptor | Decrease | Potentially improve |

| Cyclobutyl | 1-Trifluoromethyl-cyclobutyl | Increase steric bulk and lipophilicity, block metabolism acs.org | Significantly Increase | Likely Increase |

These derivatization and functionalization strategies highlight the synthetic utility of this compound as a scaffold for creating a wide array of more complex molecules for further investigation.

Emerging Research Areas and Interdisciplinary Applications in Chemical Science

Incorporation into Covalent Organic Frameworks (COFs) and Porous Materials for Catalytic Applications

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for catalysis and separations. digitellinc.com The synthesis of COFs typically involves the condensation of multitopic organic linkers to form a periodic network. mdpi.com Diamines are common building blocks in the construction of imine-linked COFs. nih.gov

While direct incorporation of n1-cyclobutyl-4-methylbenzene-1,2-diamine into COFs has not been extensively reported, its structure is analogous to other diamines used in COF synthesis. For instance, p-phenylenediamine (B122844) is a common linker used to create robust COF structures. nih.gov The presence of the N-cyclobutyl and methyl groups on the phenylenediamine scaffold could introduce unique properties to a resulting COF.

Potential Contributions of this compound in COFs:

| Feature | Potential Impact on COF Properties |

| Asymmetric Structure | Could lead to the formation of chiral pores or surfaces within the COF, which would be beneficial for enantioselective catalysis. |

| Cyclobutyl Group | The bulky and non-planar cyclobutyl group could influence the stacking of the 2D COF layers, potentially creating larger interlayer spacing and more accessible pores. |

| Tertiary Amine Functionality | The nitrogen of the N-cyclobutyl group could act as a basic site for catalysis or as a coordination site for metal nanoparticles, enhancing the catalytic activity of the framework. nih.govmdpi.com |

| Methyl Group | The electron-donating methyl group can modulate the electronic properties of the aromatic ring, which in turn could influence the catalytic or photocatalytic activity of the COF. |

The synthesis of COFs from substituted diamines often involves solvothermal methods, where the diamine is reacted with a multitopic aldehyde, such as a trialdehyde, in a high-boiling point solvent mixture, often with an acid catalyst. nih.gov The resulting imine-linked framework would possess a regular porous structure, with the specific properties being dictated by the geometry of the linkers. The incorporation of this compound could thus lead to new porous materials with tailored catalytic sites. mdpi.com

Exploration in Advanced Material Science, including Organic Semiconductors

The field of organic electronics is continually searching for new molecular semiconductors for applications in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). nih.gov Phenylenediamine derivatives have been investigated as components of organic semiconductors due to their electron-donating nature and ability to transport charge. nycu.edu.tw The specific substitution pattern on the aromatic ring can significantly influence the material's electronic properties, such as its charge carrier mobility and energy levels (HOMO/LUMO). nycu.edu.twnih.gov

The structure of this compound suggests its potential as a building block for novel organic semiconductors. The toluene-1,2-diamine core is electron-rich, a desirable feature for hole-transporting materials. The introduction of an N-cyclobutyl group can impact the solid-state packing of the molecules, which is a critical factor for efficient charge transport in thin films. researchgate.net

Hypothesized Properties of this compound-based Materials:

| Property | Influence of Molecular Structure |

| Charge Transport | The bulky cyclobutyl group may disrupt intermolecular π-π stacking, which could be either detrimental or beneficial for charge transport depending on the specific packing arrangement. researchgate.net |

| Solubility | The alkyl substituent likely enhances solubility in organic solvents, facilitating solution-based processing of thin films for electronic devices. |

| Energy Levels | The electron-donating methyl and N-cyclobutylamino groups would raise the HOMO level of the molecule, affecting charge injection from electrodes. |

Research on related p-phenylenediamine-substituted fluorenes has shown that these materials can be effective hole injection layers in OLEDs, demonstrating good hole-transporting ability. nycu.edu.tw It is plausible that derivatives of this compound could be synthesized to form larger conjugated systems with potential for high charge carrier mobilities. researchgate.netpsu.edu

Role in Cascade Reactions and Multicomponent Synthesis for Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating portions of all starting materials. nih.gov o-Phenylenediamine (B120857) and its derivatives are valuable substrates in various MCRs, leading to the rapid construction of diverse heterocyclic scaffolds. bohrium.com

The presence of two distinct amine groups in this compound—a primary and a secondary amine—offers opportunities for regioselective transformations in cascade or multicomponent reactions. For instance, in reactions involving aldehydes, the more nucleophilic primary amine is expected to react preferentially to form an imine, which can then undergo further intramolecular or intermolecular reactions. researchgate.net

Potential Applications in Multicomponent Reactions:

Ugi and Passerini Reactions: While classical Ugi and Passerini reactions involve primary amines and aldehydes to form imines in situ, the unique structure of this compound could lead to novel variations of these reactions. rsc.orgbaranlab.orgthieme-connect.deresearchgate.netnih.gov The initial product of an Ugi reaction, for example, could possess a pendant secondary amine that is available for subsequent cyclization or functionalization, leading to complex, polycyclic structures.

Synthesis of Benzimidazoles and other Heterocycles: The condensation of o-phenylenediamines with aldehydes is a common route to 2-substituted benzimidazoles. nih.govmdpi.com The N-cyclobutyl substituent in this compound would result in N-substituted benzimidazole (B57391) derivatives, which are of interest in medicinal chemistry. This transformation can be part of a cascade sequence, where the initial condensation is followed by further reactions.

The differential reactivity of the two amino groups allows for the design of sequential reactions in a one-pot setting, increasing molecular complexity efficiently. rsc.org

Advanced Applications in Sustainable and Environmentally Benign Chemical Processes

Green chemistry encourages the development of chemical processes that are more environmentally friendly, for instance, by using renewable feedstocks, reducing waste, and employing catalytic methods. rsc.org Aromatic diamines are important industrial chemicals, and developing sustainable routes to these compounds and their derivatives is an area of active research. rsc.org

This compound can be envisioned as a building block in sustainable chemical processes in several ways:

Catalyst Development: As a ligand for transition metal catalysts, it could be employed in catalysis. The development of organocatalysts based on chiral 1,2-diamines is a well-established field, and the unique structure of this diamine could lead to new catalysts for asymmetric synthesis. mdpi.com

Solvent-Free Reactions: The synthesis of heterocyclic compounds, such as benzimidazoles from o-phenylenediamines and aldehydes, can often be carried out under solvent-free conditions or in green solvents like water or ethanol, sometimes with microwave or ultrasonic irradiation to enhance reaction rates. growingscience.com

Atom Economy: Its use in multicomponent reactions, as discussed previously, inherently aligns with the principles of green chemistry due to high atom economy, where most of the atoms of the reactants are incorporated into the final product. bohrium.com

Sustainable Polymers: Aromatic diamines are precursors to high-performance polymers like polyamides and polyimides. The incorporation of the cyclobutyl group could lead to polymers with modified properties, such as improved solubility and processability, potentially from renewable resources. rsc.org

The development of catalytic routes for N-alkylation of amines using alcohols via "hydrogen borrowing" methodologies is another green approach that could be relevant to the synthesis of this compound and related compounds, as it produces water as the only byproduct. rsc.org

Q & A

Basic Questions

Q. What are the established synthetic routes for N1-Cyclobutyl-4-methylbenzene-1,2-diamine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Substitution : Reacting 4-methylbenzene-1,2-diamine with cyclobutyl halides (e.g., cyclobutyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.

Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of diamine to halide) and reaction time (12–24 hours) improves efficiency.

- Analytical Validation : Final purity (>95%) is confirmed via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies cyclobutyl protons (δ 2.0–3.0 ppm, multiplet) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms cyclobutyl carbons (25–35 ppm) and methyl substitution (δ 20–22 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak [M+H]⁺ at m/z 191.1 (calculated for C₁₁H₁₄N₂) .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence electronic and steric properties compared to cyclopropyl or cyclohexyl analogs?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal cyclobutyl’s intermediate ring strain (110 kJ/mol vs. 115 kJ/mol for cyclopropane), affecting reactivity in nucleophilic substitutions .

- Experimental Comparison : Cyclobutyl derivatives exhibit slower reaction kinetics in Pd-catalyzed cross-coupling than cyclohexyl analogs due to steric hindrance, as shown in kinetic studies (TOF = 5.2 h⁻¹ vs. 8.7 h⁻¹) .

Q. What strategies resolve enantiomeric purity challenges in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) during synthesis or enzymatic resolution (lipase-catalyzed acylation) achieves >90% enantiomeric excess (ee) .

- Asymmetric Catalysis : Chiral ligands like (1S,2S)-1,2-di-p-tolylethane-1,2-diamine in Cu(I)-catalyzed reactions yield enantioselective products (ee up to 85%) .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Enzyme Inhibition : Dose-dependent inhibition of tyrosinase (IC₅₀ = 12 µM) is measured via UV-Vis spectroscopy (λ = 475 nm, L-DOPA substrate) .

- Cytotoxicity Assays : MTT assays against cancer cell lines (e.g., HeLa) show IC₅₀ values of 18 µM, compared to cisplatin (IC₅₀ = 5 µM), suggesting moderate activity .

- Molecular Docking : AutoDock Vina simulations predict binding to the ATP pocket of kinases (ΔG = -9.2 kcal/mol), validated by SPR binding studies (KD = 45 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.